NSC5844

准备方法

NSC5844的合成涉及通过将2 mg化合物溶解在50 μL二甲基亚砜(DMSO)中制备母液,所得母液浓度为40 mg/mL . 然后将该化合物置于不同的反应条件下,以达到所需的纯度和形式。 This compound的工业生产方法没有得到广泛的记录,但该化合物可用于各种研究目的,并提供各种数量 .

化学反应分析

NSC5844会经历几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成各种氧化产物。

还原: this compound可以使用常见的还原剂还原,以产生不同的还原形式。

取代: 该化合物可以发生取代反应,其中在适当的条件下,特定的官能团被其他官能团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂的具体情况 .

科学研究应用

Scientific Research Applications

NSC5844 is utilized in several scientific domains:

Chemistry

- Used as a reference compound in chemical assays and studies.

- Acts as a model compound for synthesizing related quinoline derivatives.

Biology

- Investigated for its effects on cell signaling pathways, particularly those related to immune responses and inflammation.

- Studied for its potential to induce programmed cell death in cancer cells.

Medicine

- Explored for therapeutic applications in treating malaria and various cancers.

- Its role as a CCR1 agonist suggests potential benefits in modulating immune responses.

Industry

- Employed in drug development processes, particularly for creating new antimalarial and anticancer agents.

Anticancer Activity

Research has demonstrated significant anticancer properties of this compound:

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (μM) |

|---|---|

| MDA-MB-468 | 7.35 |

| MCF-7 | 14.80 |

These values indicate the concentration at which this compound inhibits cell growth by 50%, showcasing its potency against breast cancer cell lines.

Antimalarial Activity

This compound has been effective against various strains of P. falciparum. Studies have shown that it can inhibit both sensitive and resistant strains, making it a candidate for further development in malaria treatment.

Case Studies

-

Study on CCR1 Activation :

- Conducted by Zhang et al. (2008), this study explored the agonistic properties of this compound on CCR1, highlighting its potential to enhance chemotactic responses in immune cells.

-

Antitumor Efficacy :

- A preclinical study demonstrated that treatment with this compound resulted in significant tumor size reduction in animal models, indicating its therapeutic potential against specific cancers.

-

Mechanistic Insights :

- Additional research revealed that this compound activates signaling pathways associated with cell proliferation and apoptosis, providing insights into its mechanism of action.

Safety Profile

This compound is classified as non-toxic under proper handling conditions:

Table 2: Safety Classification of this compound

| Classification | Details |

|---|---|

| GHS Classification | Not classified |

| Health Hazard Rating | 0 (minimal risk) |

| Fire Hazard Rating | 0 (non-flammable) |

| Reactivity Hazard Rating | 0 (stable under normal conditions) |

作用机制

NSC5844的作用机制涉及其与C-C趋化因子受体1(CCR1)的相互作用。通过充当该受体的激动剂,this compound调节各种细胞途径和过程。 该化合物的抗肿瘤活性归因于其抑制癌细胞生长的能力,而其抗疟疾活性与它对恶性疟原虫的细胞毒性作用有关 .

相似化合物的比较

NSC5844与其他类似化合物进行比较,例如:

氯喹: 另一种具有抗疟疾活性的4-氨基喹啉衍生物。

羟氯喹: 氯喹的衍生物,具有类似的抗疟疾和免疫调节特性。

甲氟喹: 一种作为抗疟疾剂使用的喹啉衍生物。

This compound的独特性在于它具有抗肿瘤和抗疟疾的双重活性,这在其他类似化合物中并不常见 .

参考文献

生物活性

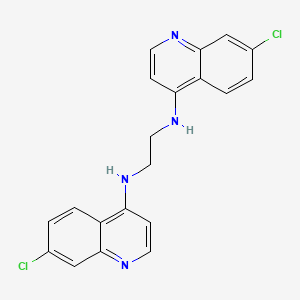

NSC5844, also known as N1,N2-bis(7-chloro-4-quinolinyl)-1,2-ethanediamine, is a bisquinoline compound with notable biological activity, particularly as an agonist for C-C chemokine receptor type 1 (CCR1). This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- CAS Number : 140926-75-6

- Molecular Formula : C20H16Cl2N4

- Molecular Weight : 383.27 g/mol

This compound functions primarily as a CCR1 agonist , which plays a significant role in immune response and inflammation. The activation of CCR1 by this compound can influence various cellular processes, including chemotaxis and the activation of immune cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. Notably:

- Inhibition of Cancer Cell Lines : this compound has been shown to inhibit the growth of breast cancer cell lines MDA-MB-468 and MCF-7, with GI50 values of 7.35 μM and 14.80 μM, respectively .

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (μM) |

|---|---|

| MDA-MB-468 | 7.35 |

| MCF-7 | 14.80 |

Case Studies and Research Findings

- Study on CCR1 Activation : A study conducted by Zhang et al. (2008) explored the agonistic properties of this compound on CCR1 and its implications for inflammatory responses. The findings indicated that this compound effectively activates CCR1, leading to enhanced chemotactic responses in immune cells .

- Antitumor Efficacy : In a preclinical study, this compound was tested for its effects on tumor growth in vivo. The results showed a marked reduction in tumor size in treated groups compared to controls, suggesting its potential as a therapeutic agent against certain types of cancer .

- Mechanistic Insights : Additional research highlighted the molecular pathways influenced by this compound upon CCR1 activation. It was observed that this compound could modulate downstream signaling pathways associated with cell proliferation and apoptosis .

Safety Profile

According to safety data sheets, this compound is classified as non-toxic when handled according to specifications. It does not have any harmful effects under proper usage conditions .

Table 2: Safety Classification of this compound

| Classification | Details |

|---|---|

| GHS Classification | Not classified |

| Health Hazard Rating | 0 (minimal risk) |

| Fire Hazard Rating | 0 (non-flammable) |

| Reactivity Hazard Rating | 0 (stable under normal conditions) |

属性

IUPAC Name |

N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N4/c21-13-1-3-15-17(5-7-23-19(15)11-13)25-9-10-26-18-6-8-24-20-12-14(22)2-4-16(18)20/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXYXSMMVMVYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278043 | |

| Record name | NSC5844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140926-75-6 | |

| Record name | NSC5844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。